molecular formula C18H19N5O3S2 B2755934 N-(4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223794-76-0

N-(4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2755934
CAS No.: 1223794-76-0
M. Wt: 417.5
InChI Key: BINRLUSXRRPBOW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant findings from various studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions. The compound's structure suggests that it may exhibit significant pharmacological properties due to the presence of thiazole and pyrimidine moieties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, which include compounds similar to this compound. For instance:

  • Study Findings : A series of thiazole-based compounds were evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives exhibited significant antibacterial activity at concentrations as low as 10 μg/mL .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6(c)E. coli100 μg/mL
9(c)S. aureus100 μg/mL
7(b)P. aeruginosa100 μg/mL

Antioxidant Activity

In addition to antibacterial properties, compounds with similar structures have also demonstrated antioxidant activity. The antioxidant capacity was evaluated using various assays, indicating that certain derivatives could scavenge free radicals effectively:

  • Activity Evaluation : Compounds were tested for their ability to reduce oxidative stress in cellular models. Results indicated that some thiazole derivatives showed promising antioxidant activity at concentrations around 10 μg/mL .

Structure–Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

  • Thiazole Ring : The presence of the thiazole ring is crucial for its interaction with biological targets.
  • Pyrimidine Moiety : This contributes to the compound's ability to inhibit specific enzymes or receptors.
  • Methoxy Substituent : The methoxy group enhances lipophilicity and may improve membrane permeability.

Case Studies and Research Findings

Several research efforts have focused on the biological implications of similar compounds:

  • Anticancer Activity : A study on methoxybenzoyl-thiazole derivatives revealed enhanced antiproliferative effects against melanoma and prostate cancer cells compared to their parent compounds . The mechanism involved inhibition of tubulin polymerization.
  • Antimicrobial Studies : Research indicated that thiazole derivatives could serve as effective antimicrobial agents against resistant strains of bacteria . The structural modifications in these compounds significantly impacted their biological activity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-26-13-4-2-12(3-5-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-6-8-27-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINRLUSXRRPBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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